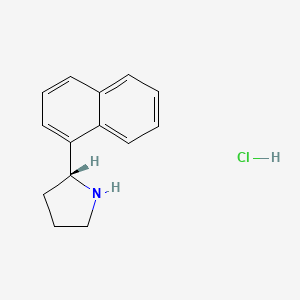

(R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC13484917

Molecular Formula: C14H16ClN

Molecular Weight: 233.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16ClN |

|---|---|

| Molecular Weight | 233.73 g/mol |

| IUPAC Name | (2R)-2-naphthalen-1-ylpyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C14H15N.ClH/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14;/h1-3,5-8,14-15H,4,9-10H2;1H/t14-;/m1./s1 |

| Standard InChI Key | CRYIZTMJQRUSDP-PFEQFJNWSA-N |

| Isomeric SMILES | C1C[C@@H](NC1)C2=CC=CC3=CC=CC=C32.Cl |

| SMILES | C1CC(NC1)C2=CC=CC3=CC=CC=C32.Cl |

| Canonical SMILES | C1CC(NC1)C2=CC=CC3=CC=CC=C32.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a pyrrolidine ring—a five-membered amine—linked to a naphthalene moiety at the 2-position. The (R)-configuration at the chiral center ensures enantioselective interactions in biological systems. The hydrochloride salt enhances solubility and stability, making it suitable for laboratory and industrial applications. Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆NCl |

| Molecular Weight | 233.74 g/mol |

| Chiral Center | R-configuration at C2 |

| Salt Form | Hydrochloride |

The naphthalene group contributes aromaticity and hydrophobic character, while the pyrrolidine ring introduces basicity and conformational flexibility .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (R)-2-(naphthalen-1-yl)pyrrolidine hydrochloride typically involves enantioselective catalysis or resolution. One method employs a chiral catalyst to induce asymmetry during the formation of the pyrrolidine-naphthalene bond. For example, a palladium-catalyzed cross-coupling between naphthalene derivatives and pyrrolidine precursors has been reported .

Key Reaction Conditions

-

Catalyst: Palladium(II) acetate with chiral ligands (e.g., BINAP).

-

Solvent: Tetrahydrofuran (THF) or ethanol.

-

Temperature: 60–80°C under inert atmosphere.

Industrial Scalability

Industrial production often utilizes continuous flow reactors to optimize efficiency. A patent describes the hydrogenation of 2-methylpyrroline intermediates in alcohol solvents (e.g., ethanol-methanol mixtures) using platinum catalysts, achieving >90% enantiomeric excess (ee) for R-configuration derivatives .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves aqueous solubility (≈50 mg/mL in water at 25°C) while maintaining stability under ambient conditions. The compound degrades above 200°C, with a melting point of 192–195°C .

Spectroscopic Characterization

-

NMR: ¹H NMR (400 MHz, D₂O) shows aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine signals (δ 2.5–3.5 ppm).

-

IR: Strong absorption at 2500 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic) .

Comparative Analysis with Analogues

Enantiomeric Specificity

The (S)-enantiomer demonstrates reduced affinity for monoamine transporters, highlighting the importance of chiral resolution. For example, (S)-2-(naphthalen-1-yl)pyrrolidine shows 10-fold lower potency at dopamine transporters compared to the R-form .

Structural Analogues

| Compound | Key Difference | Activity |

|---|---|---|

| Pyrovalerone | 1-Phenyl substitution | Potent stimulant |

| (R)-2-Methylpyrrolidine | Methyl vs. naphthyl | H₃ receptor ligand |

Industrial and Material Science Applications

Chiral Catalysis

The compound serves as a ligand in asymmetric catalysis, enabling enantioselective synthesis of pharmaceuticals. For instance, its use in Heck reactions improves yield and ee in aryl-alkene couplings .

Specialty Materials

Naphthalene-pyrrolidine hybrids are explored in organic semiconductors due to their π-conjugated systems and charge transport properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume